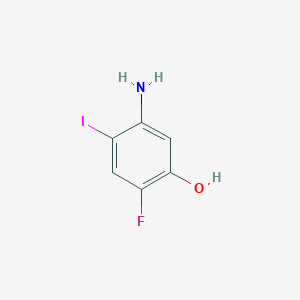
Lithium tetrachloroaurate(III) xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrachloroaurate(III) xhydrate is a chemical compound with the molecular formula LiAuCl₄·xH₂O. It is a coordination complex where lithium ions are coordinated to tetrachloroaurate(III) anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaurate(III) xhydrate can be synthesized through the reaction of lithium chloride with tetrachloroauric acid in an aqueous solution. The reaction typically involves dissolving lithium chloride in water and then adding tetrachloroauric acid to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
Aplicaciones Científicas De Investigación
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
Mecanismo De Acción
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen tetrachloroaurate(III) hydrate: Similar in structure but contains hydrogen instead of lithium.
Potassium tetrachloroaurate(III): Contains potassium ions instead of lithium.
Sodium tetrachloroaurate(III): Contains sodium ions instead of lithium.
Uniqueness
Lithium tetrachloroaurate(III) xhydrate is unique due to the presence of lithium ions, which can influence the compound’s solubility, reactivity, and applications. Its specific properties make it suitable for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
AuCl4H2LiO |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Clave InChI |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
SMILES canónico |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)






